2-[4-(Thiophen-2-yl)phenyl]acetic acid
Description
2-[4-(Thiophen-2-yl)phenyl]acetic acid is a heterocyclic acetic acid derivative characterized by a thiophene ring linked to a phenyl group, which is further connected to an acetic acid moiety via a methylene bridge. This structure combines aromatic and heterocyclic elements, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(4-thiophen-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)8-9-3-5-10(6-4-9)11-2-1-7-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
VEHXUZFCBGMKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- 2-Thienylacetic Acid (Thiophene-2-acetic Acid) : Features a thiophene ring directly bonded to the acetic acid group. Lacks the intermediate phenyl group present in the target compound, leading to differences in steric bulk and electronic effects .
- 2-Fluoro-2-(thiophen-2-yl)acetic Acid: Contains a fluorine atom on the α-carbon of the acetic acid chain, enhancing electronegativity and altering acidity compared to the non-fluorinated target compound .
- (E)-2-(2-(3-Oxo-3-(Thiophen-2-yl)prop-1-enyl)phenoxy)acetic Acid: A chalcone derivative with a propenyl linker between the thiophene and phenoxyacetic acid groups. The conjugated system here enables distinct electronic interactions compared to the phenyl spacer in the target compound .
- 2-[4-(Thiophen-2-yl)-1,3-thiazol-5-yl]acetic Acid : Incorporates a thiazole ring instead of a phenyl group, introducing additional nitrogen and sulfur atoms that influence solubility and bioactivity .
Physical and Chemical Properties
Key Observations :
- The phenyl spacer in the target compound increases molecular weight and hydrophobicity compared to 2-thienylacetic acid.
- Fluorinated analogs (e.g., 2-fluoro-2-(thiophen-2-yl)acetic acid) exhibit lower pKa values due to electron-withdrawing effects .
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